N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a 2,1,3-benzothiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(5-chlorothiophen-2-yl)-2-methoxyethyl moiety. This compound integrates a benzothiadiazole ring, known for its electron-deficient aromatic system, and a chlorothiophene group, which may enhance lipophilicity and influence biological interactions.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S3/c1-20-9(10-5-6-12(14)21-10)7-15-23(18,19)11-4-2-3-8-13(11)17-22-16-8/h2-6,9,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTMICRXMCNICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 5-chlorothiophen-2-yl group: This step involves the coupling of the thiophene derivative with the benzo[c][1,2,5]thiadiazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Attachment of the 2-methoxyethyl group: This can be done through nucleophilic substitution reactions, where the methoxyethyl group is introduced using suitable alkylating agents.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[c][1,2,5]thiadiazole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic, basic, or neutral environments
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique electronic and photophysical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors .
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzothiadiazole Sulfonamide Core
The benzothiadiazole sulfonamide scaffold is a versatile pharmacophore. A close analog, N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (), replaces the methoxyethyl-chlorothiophene group with a simpler 2-aminoethyl chain. This substitution significantly alters physicochemical properties:
- Synthetic Accessibility: The aminoethyl derivative is synthesized via direct sulfonamide coupling, whereas the target compound requires multi-step functionalization of the chlorothiophene group .
| Property | Target Compound | N-(2-Aminoethyl) Analog |
|---|---|---|
| Core Structure | 2,1,3-Benzothiadiazole-4-sulfonamide | 2,1,3-Benzothiadiazole-4-sulfonamide |
| Substituent | 2-(5-Chlorothiophen-2-yl)-2-methoxyethyl | 2-Aminoethyl |
| Polarity | Moderate (chlorothiophene enhances lipophilicity) | High (amino group increases polarity) |
| Reported Applications | Not explicitly stated | Not explicitly stated |
Influence of Chlorothiophene Substituents
Chlorothiophene-containing compounds are prevalent in antimicrobial and antitumor agents. For example:
- Quinolone Derivatives (): N-Substituted piperazinyl quinolones with 5-chlorothiophen-2-yl groups exhibit cytotoxicity against human tumor cell lines (e.g., IC₅₀ values in low micromolar ranges). The chlorothiophene moiety likely enhances DNA gyrase inhibition or intercalation .
- Elinogrel (): A sulfonylurea drug candidate with a 5-chlorothiophene-2-sulfonyl group. While structurally distinct from the target compound, it highlights the role of chlorothiophene in improving metabolic stability and target binding .
Sulfonamide Derivatives with Heterocyclic Variations
- Benzothiazole vs. Benzothiadiazole: Compound 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () replaces the benzothiadiazole core with a benzothiazole. This analog shows antimicrobial activity, suggesting benzothiadiazole derivatives may exhibit enhanced electronic interactions in biological systems .
- Oxadiazole Derivatives : N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide () uses an oxadiazole ring instead of benzothiadiazole. Oxadiazoles are more rigid and may confer better metabolic stability but reduced π-π stacking capacity .
Substituent Effects on Physicochemical Properties
- Alkylthio vs. Methoxyethyl Groups: Compounds 11–14 in feature alkylthio (e.g., naphthalen-1-ylmethylthio) or ethoxycarbonylmethylthio substituents. The target compound’s methoxyethyl group balances moderate lipophilicity with hydrogen-bonding capacity .
- Chlorine vs. Other Halogens : Bromine or fluorine substitution (e.g., in Schiff bases, ) may alter electronic effects and binding affinities. Chlorine’s moderate electronegativity and size make it a common choice for optimizing bioactivity without excessive steric hindrance .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₄ClN₃O₂S₃
- Molecular Weight: 371.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may act on kinases or phosphatases by binding to their active sites, thereby modulating their activity.
- Receptor Binding: It can interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Anticancer Activity
In a recent study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Effects
Another study evaluated the antimicrobial efficacy of this compound against a range of Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains.
Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological profile of this compound. Various derivatives have been synthesized to improve solubility and bioavailability without compromising efficacy.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of Chlorinated Thiophene: Starting from thiophene derivatives.
- Methoxyethylation: Introduction of the methoxyethyl group.
- Benzothiadiazole Formation: Cyclization reactions to form the benzothiadiazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
